
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide, also known as PQTH, is a chemical compound that has been extensively studied for its potential therapeutic properties. The compound is a member of the thioacetamide family, which has been shown to exhibit a range of biological activities. PQTH has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have anti-inflammatory and analgesic effects. N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that it is relatively easy to synthesize and can be obtained in high yields. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been shown to have a range of potential therapeutic applications, making it a promising compound for further research. However, one of the limitations of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on the compound.
未来方向
There are several potential future directions for research on N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. One area of focus could be on the development of targeted therapies based on the compound's mechanism of action. Another area of research could be on the development of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide analogs with improved therapeutic properties. Finally, further studies could be conducted to investigate the potential applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
合成方法
The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide involves the reaction of 2-chloroquinoline with 2-mercaptoacetic acid to form 2-(2-quinolinylthio)acetic acid. This compound is then reacted with 1-phenylethylamine to yield N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide. The synthesis of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is a relatively simple process, and the compound can be obtained in high yields.
科学研究应用
N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One of the most promising applications of N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide is in the treatment of cancer. Studies have shown that N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has anti-cancer properties and can inhibit the growth of tumor cells. In addition, N-(1-phenylethyl)-2-(2-quinolinylthio)acetamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(1-phenylethyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14(15-7-3-2-4-8-15)20-18(22)13-23-19-12-11-16-9-5-6-10-17(16)21-19/h2-12,14H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQEGUBZZHIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
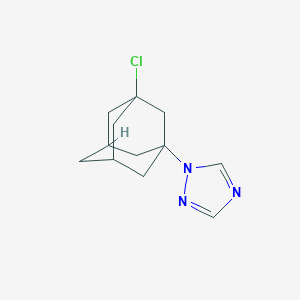

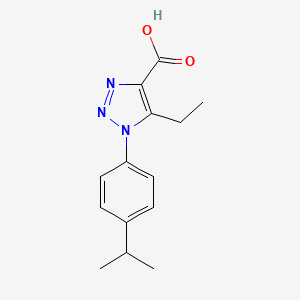
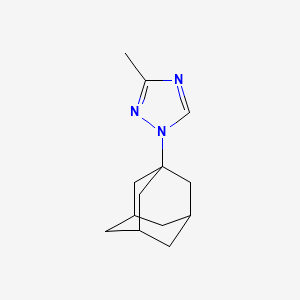
![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
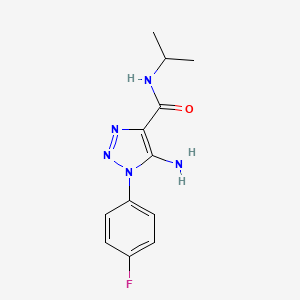

![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)
![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
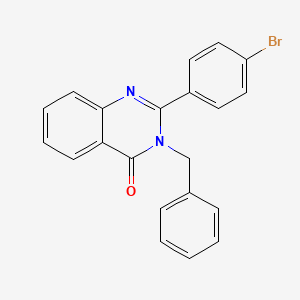
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)